2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779958
InChI: InChI=1S/C20H21N3O4/c1-25-12-19-22-15-5-4-14(11-16(15)23-19)21-20(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

CAS No.:

Cat. No.: VC14779958

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide
Standard InChI InChI=1S/C20H21N3O4/c1-25-12-19-22-15-5-4-14(11-16(15)23-19)21-20(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key FGBIDBDQGMOLCT-UHFFFAOYSA-N
Canonical SMILES COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Introduction

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic molecule that combines a benzodioxepin moiety with a benzimidazole derivative. This compound is notable for its unique structural features, which contribute to its potential biological activities. The integration of these heterocyclic systems suggests diverse pharmacological properties, making it an interesting candidate for medicinal chemistry research.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Purification techniques like chromatography may be necessary to isolate the desired compound from by-products.

Common reactions for modifying this compound include:

  • Hydrolysis: The acetamide group can undergo hydrolysis.

  • Nucleophilic Substitutions: Possible modifications to the benzimidazole ring.

  • Electrophilic Aromatic Substitution: Reactions involving the benzodioxepin structure.

Biological Activity and Potential Applications

Preliminary studies indicate that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide exhibits significant biological activity. It may function as an inhibitor of specific enzymes or receptors involved in critical signaling pathways, potentially impacting cell proliferation and apoptosis. These properties suggest applications in treating various diseases, including cancer and inflammatory conditions.

Potential ApplicationDescription
Cancer TreatmentInhibition of cell proliferation pathways
Inflammatory ConditionsModulation of signaling pathways involved in inflammation

Mechanism of Action

The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors associated with cell proliferation pathways. Interaction studies are vital for elucidating the precise mechanism and guiding further development.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide, but its unique combination of benzodioxepin and benzimidazole motifs sets it apart. This duality may confer specific biological activities not present in other similar compounds.

Compound NameKey FeaturesBiological Activity
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{[1-triazolo[4,3-a]pyridin-3-ylmethyl]cyclohexyl}acetamideTetrahydrocinnoline structurePotential anticancer activity
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-triazolo[4,3-a]pyridin-3-ylmethyl)acetamideFluorinated phenyl ringKinase inhibition

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